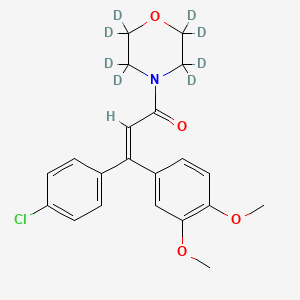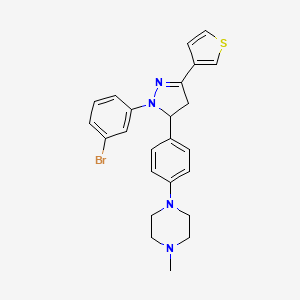
Caspase-3 activator 3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Caspase-3 activator 3 is a compound known for its role in activating caspase-3, a crucial enzyme in the process of apoptosis, or programmed cell death. Caspase-3 is a member of the cysteine-aspartic acid protease family and plays a pivotal role in the execution phase of cell apoptosis. The activation of caspase-3 is a critical determinant in the apoptotic pathway, making this compound an important compound in both research and therapeutic contexts .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of caspase-3 activator 3 typically involves multi-step organic synthesis. The process begins with the preparation of the core structure, followed by the introduction of functional groups that enhance its activity. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors are often employed to ensure consistency and efficiency in large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Caspase-3 activator 3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Caspase-3 activator 3 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the mechanisms of apoptosis and the role of caspases in cell death.
Biology: Employed in cell culture experiments to induce apoptosis and study cellular responses.
Medicine: Investigated for its potential therapeutic applications in treating diseases characterized by excessive cell proliferation, such as cancer.
Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting apoptotic pathways.
Mecanismo De Acción
Caspase-3 activator 3 exerts its effects by binding to and activating caspase-3. This activation involves the cleavage of procaspase-3 into its active form, which then goes on to cleave various cellular substrates, leading to the characteristic morphological and biochemical changes associated with apoptosis. The molecular targets of caspase-3 include proteins involved in maintaining cellular structure, DNA repair, and signal transduction .
Comparación Con Compuestos Similares
Caspase-9 activator: Involved in the upstream activation of the apoptotic pathway.
Caspase-7 activator: Functions similarly to caspase-3 but with distinct substrate specificity.
Bcl-2 inhibitors: Promote apoptosis by inhibiting anti-apoptotic proteins.
Uniqueness: Caspase-3 activator 3 is unique in its specific activation of caspase-3, making it a valuable tool for studying the downstream effects of apoptosis. Unlike caspase-9 activators, which initiate the apoptotic cascade, this compound directly engages the execution phase, providing more targeted insights into cell death mechanisms .
Propiedades
Fórmula molecular |
C24H25BrN4S |
|---|---|
Peso molecular |
481.5 g/mol |
Nombre IUPAC |
1-[4-[2-(3-bromophenyl)-5-thiophen-3-yl-3,4-dihydropyrazol-3-yl]phenyl]-4-methylpiperazine |
InChI |
InChI=1S/C24H25BrN4S/c1-27-10-12-28(13-11-27)21-7-5-18(6-8-21)24-16-23(19-9-14-30-17-19)26-29(24)22-4-2-3-20(25)15-22/h2-9,14-15,17,24H,10-13,16H2,1H3 |
Clave InChI |
BAFSCASGZWIRBJ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=CC=C(C=C2)C3CC(=NN3C4=CC(=CC=C4)Br)C5=CSC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


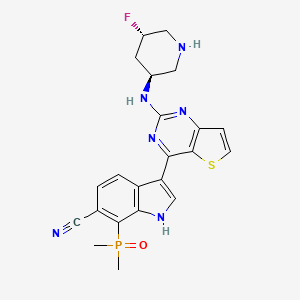







![[(3aS,4R,6R)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B15138989.png)
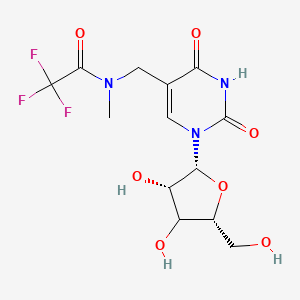

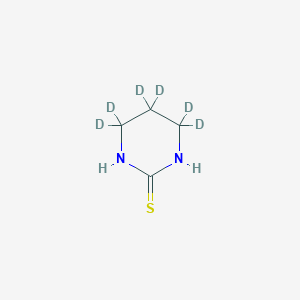
![1-[3-[4-[[5-Cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B15139015.png)
